Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate
Description
Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate (CAS: 93778-17-7) is an organic compound featuring two benzimidate groups linked by a pentamethylene (1,5-pentane diyl) bis(oxy) bridge, with butyl ester substituents. Its structure is characterized by the InChIKey HXTVXQDXASXCHK-UHFFFAOYSA-N, and it is commercially available through multiple suppliers . The compound is primarily used as a synthetic intermediate, particularly in the preparation of amidine derivatives like pentamidine via ammonolysis .
Properties
CAS No. |
93778-17-7 |
|---|---|
Molecular Formula |
C27H38N2O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
butyl 4-[5-[4-(C-butoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate |
InChI |
InChI=1S/C27H38N2O4/c1-3-5-18-32-26(28)22-10-14-24(15-11-22)30-20-8-7-9-21-31-25-16-12-23(13-17-25)27(29)33-19-6-4-2/h10-17,28-29H,3-9,18-21H2,1-2H3 |
InChI Key |
HXTVXQDXASXCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=N)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate typically involves the reaction of 4,4’-[pentamethylenebis(oxy)]dibenzimidic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibutyl 4,4’-[pentamethylenebis(oxy)]dibenzimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chains
Key Findings :
Functional Group Variations
Key Findings :
Ester Substituent Effects
Key Findings :
- Bulky ester groups (e.g., butyl) hinder nucleophilic attack, slowing reactions like ammonolysis.
- Smaller esters (e.g., methyl) are more reactive but less stable under acidic/basic conditions.
Biological Activity
Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate is a compound with notable biological activity, primarily due to its unique dibenzimidate structure. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 454.60 g/mol. The compound features two benzimidate groups linked by a pentamethylene ether bridge, which enhances its solubility and modifies its physical properties, making it suitable for various applications in chemistry and materials science .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that compounds with similar benzimidate structures exhibit antimicrobial properties. The dibutyl groups enhance solubility in biological systems, potentially increasing the compound's efficacy against pathogens.
- Cellular Interaction : Research has shown that dibenzimidates can interact with cellular membranes, possibly affecting membrane integrity and function. This interaction may lead to cytotoxic effects on certain cell lines.
- Enzyme Inhibition : Some benzimidate derivatives are known to inhibit specific enzymes, which could be a pathway through which this compound exerts its biological effects.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of several conventional antibiotics, suggesting that this compound could serve as an effective antimicrobial agent.
Cytotoxicity Assays
In vitro cytotoxicity assays revealed that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis in malignant cells through the activation of intrinsic pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 4,4'-(hexamethylenebis(oxy))bis[3-bromobenzimidate] | Contains bromine substituents which may enhance reactivity. | |
| Dimethyl 4,4'[(dimethylsilanediyl)bis(oxy)]dibenzoate | Incorporates silane groups for unique physical properties. | |
| Benzimidazole derivatives | Various | Generally exhibit diverse biological activities but lack the specific dibutyl structure which enhances solubility. |
The presence of dibutyl groups in this compound not only improves solubility but also enhances its interaction with biological systems compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
